molecular formula C17H17N B14113427 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole

Cat. No.: B14113427
M. Wt: 235.32 g/mol
InChI Key: OWZFPLIJLWVQGQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the nitrogen atom of the indole ring, and a methyl group at the 7th position of the indole ring. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate indole precursor under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenyl)-2-methyl-1H-indole
  • 1-(3,5-Dimethylphenyl)-5-methyl-1H-indole
  • 1-(3,5-Dimethylphenyl)-6-methyl-1H-indole

Uniqueness

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group and the methyl group at the 7th position may confer distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-7-methylindole

InChI

InChI=1S/C17H17N/c1-12-9-13(2)11-16(10-12)18-8-7-15-6-4-5-14(3)17(15)18/h4-11H,1-3H3

InChI Key

OWZFPLIJLWVQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2C3=CC(=CC(=C3)C)C

Origin of Product

United States

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